Pimelautide
Description
Pimelautide (CAS 78512-63-7), with the molecular formula C29H52N6O9, is a synthetic lipopeptide initially investigated for its immunostimulant properties. It was designed as a built-in adjuvant in vaccine formulations, enhancing immune responses to linked peptides.
Computational analyses identified its binding to both apo (PDB 6M03) and holo (PDB 6LU7) forms of Mpro, with a docking affinity of −6 kcal/mol and covalent interaction with the catalytic Threonine 111 residue . Molecular dynamics (MD) simulations further validated its stable binding, with an average MM/GBSA score of 70.0 kcal/mol, comparable to clinical antivirals like Ritonavir and Lopinavir .
Properties
Molecular Formula |
C29H52N6O9 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
7-amino-6-[(2-aminoacetyl)amino]-2-[[4-carboxy-4-[2-(dodecanoylamino)propanoylamino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44) |
InChI Key |
BGGBQBAMDUCKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O |
Synonyms |
lauroyl-Ala-gamma-Glu-LL-A2pmNH2-Gly N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid pimelautide pimelautide, (R*,R*)-DL-lysine RP 44.102 RP 44102 RP-44102 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pimelautide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the lipopeptide chain. The key steps include:
Coupling of Lauroyl-L-alanine: Lauroyl chloride is reacted with L-alanine in the presence of a base to form lauroyl-L-alanine.
Formation of Gamma-D-glutamic Acid Derivative: Gamma-D-glutamic acid is protected and then coupled with lauroyl-L-alanine using a coupling reagent such as dicyclohexylcarbodiimide.
Addition of 2,6-Diaminopimelic Acid Amide: The protected gamma-D-glutamic acid derivative is coupled with 2,6-diaminopimelic acid amide.
Final Coupling with Glycine: The final step involves the coupling of the intermediate with glycine to form the complete lipopeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Pimelautide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the lauroyl moiety.
Reduction: Reduction reactions can occur at the peptide bonds.
Substitution: Substitution reactions can take place at the amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the peptide bonds.
Substitution: Substituted derivatives at the amino acid residues.
Scientific Research Applications
Pimelautide has a wide range of scientific research applications, including:
Immunology: Used as an immunostimulant to study immune responses in various models.
Pharmacology: Investigated for its protective effects against hepatotoxicity and its role in enhancing resistance to bacterial infections.
Cancer Research: Studied for its potential in inhibiting stomach cancer when combined with other compounds like Arborisidine A.
Biochemistry: Used to study the effects on macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells.
Mechanism of Action
Pimelautide exerts its effects by modulating the immune system. It activates macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells. This activation enhances delayed-type hypersensitivity reactions, antibody production, and resistance to bacterial infections. The compound also protects against hepatotoxicity by decreasing the amount of hepatic microsomal cytochrome P-450 and reducing lipid peroxidation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Pimelautide belongs to a class of protease inhibitors and immunomodulators. Key comparators include:
Mechanistic and Efficacy Differences
- Binding Affinity and Specificity: While this compound and Ritonavir share similar MM/GBSA scores (70.0 kcal/mol), this compound’s covalent interaction with Thr111 distinguishes it from non-covalent binders like Ritonavir .
- Immunomodulation vs. Direct Antiviral Action: Unlike Telinavir and Ritonavir (pure antivirals), this compound’s dual role as an immunoadjuvant and protease inhibitor may offer synergistic benefits in vaccine-adjuvant therapies . However, its CTL response induction is weaker than Trimexautide’s, highlighting structure-activity divergences in lipidated peptides .
- Pharmacokinetics : this compound is administered orally, like most comparators, but its large molecular weight (~652.8 g/mol ) may limit bioavailability compared to smaller molecules like Lopinavir (628.8 g/mol ) .
Research Findings and Clinical Relevance
- COVID-19 Protease Inhibition : In a virtual screening of 7,922 compounds, this compound ranked among the top eight Mpro inhibitors, maintaining stable interactions during 500-ns MD simulations . However, its median MM/GBSA score (third quartile: <70.0 kcal/mol) trailed Lopinavir, indicating marginally lower binding stability .
- Adjuvant Applications : this compound’s ability to enhance antibody responses to co-administered antigens (e.g., HIV-1 V3 peptide) positions it as a candidate for epitope-focused vaccines, though its utility in T-cell activation remains inferior to Trimexautide .
Table 1: Comparative Binding Metrics for SARS-CoV-2 Targets
Table 2: Functional Comparison in Immunomodulation
| Compound | Antibody Response | CTL Response | Clinical Stage |
|---|---|---|---|
| This compound | High | Low | Preclinical |
| Trimexautide | Moderate | High | Preclinical |
| Ritonavir | N/A | N/A | Approved (HIV) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
